1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
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Overview
Description
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxymethyl group, and a sulfanylidenepyrimidinone moiety, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one involves several steps, typically starting with the preparation of the oxolan ring followed by the introduction of the pyrimidine and sulfanylidenepyrimidinone groups. Common synthetic routes include:
Step 1: Formation of the oxolan ring through cyclization reactions.
Step 2: Introduction of the hydroxymethyl group via hydroxylation reactions.
Step 3: Attachment of the pyrimidine ring through nucleophilic substitution reactions.
Step 4: Incorporation of the sulfanylidenepyrimidinone moiety using thiolation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone group to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and other biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. For example, it may act as a transition state analog inhibitor, mimicking the substrate and blocking the enzyme’s activity .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one
- 2-Thioadenosine
- (2E)-3-{4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-2-one}
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6?,7-,8-/m1/s1 |
InChI Key |
AVKSPBJBGGHUMW-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2CC([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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